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molecular formula C8H14N2O4 B8282693 Acetic acid, (((methylamino)carbonyl)amino)oxo-, butyl ester CAS No. 105934-78-9

Acetic acid, (((methylamino)carbonyl)amino)oxo-, butyl ester

Cat. No. B8282693
M. Wt: 202.21 g/mol
InChI Key: BEGVEPJFXNZISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04708954

Procedure details

8.5 ml of oxalyl chloride was added to 200 ml of tetrahydrofuran, 9.2 ml of butylalcohol was added dropwise for 30 minutes with stirring in an ice-water bath, and the solution was stirred for a hour in an ice-water bath. 7.4 g of methylurea was slowly added thereto and the solution was stirred for 15 hours at room temperature. After tetrahydrofuran was distilled off under the reduced pressure, water was added to the residue and extracted with ethyl acetate. The ethyl acetate layer was washed three times with saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The crude product was passed through a column of silica gel. Ethyl acetate was distilled off, and ether was added thereto. The precipitate was filtered off and recrystallized from ethyl acetate-hexane to give 11.2 g of 5-methyloxaluric acid butyl ester (compound 20).
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.[CH3:12][NH:13][C:14]([NH2:16])=[O:15]>C(O)CCC>[CH3:8][CH2:9][CH2:10][CH2:11][O:7][C:2]([C:1]([NH:16][C:14]([NH:13][CH3:12])=[O:15])=[O:5])=[O:3]

Inputs

Step One
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
9.2 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
CNC(=O)N

Conditions

Stirring
Type
CUSTOM
Details
with stirring in an ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the solution was stirred for a hour in an ice-water bath
STIRRING
Type
STIRRING
Details
the solution was stirred for 15 hours at room temperature
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
After tetrahydrofuran was distilled off under the reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed three times with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was distilled off
ADDITION
Type
ADDITION
Details
ether was added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
CCCCOC(=O)C(=O)NC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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